molecular formula C11H16BrNO B8463387 5-Bromo-2-hexyloxypyridine

5-Bromo-2-hexyloxypyridine

Cat. No.: B8463387
M. Wt: 258.15 g/mol
InChI Key: WQCXWCUSVIAYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hexyloxypyridine is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-bromo-2-hexoxypyridine

InChI

InChI=1S/C11H16BrNO/c1-2-3-4-5-8-14-11-7-6-10(12)9-13-11/h6-7,9H,2-5,8H2,1H3

InChI Key

WQCXWCUSVIAYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 300 mmol of 1-hexanol in 100 ml of DMF is added dropwise at 50° C. under a protective gas to a suspension of 300 mmol of sodium hydride (80 percent in mineral oil) in 100 ml of dry DMF. The mixture is stirred at 80° C. for 1 hour, and a solution of 200 mmol of 2,5-dibromopyridine in 150 ml of warm DMF is subsequently slowly added dropwise. The mixture is then stirred at 80° C. for 3-4 hours. For hydrolysis, the cooled reaction mixture is introduced into 1 l of ice/water, the mixture is extracted a number of times with dichloromethane, and the combined organic extracts are washed with sat. sodium chloride solution and dried using sodium sulfate. After the solvent has been removed in vacuo, the residue is chromatographed on silica gel 60 using dichloromethane as eluent, giving 52 g (quant. yield) of a viscous liquid.
Quantity
300 mmol
Type
reactant
Reaction Step One
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

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